3-Methyl-4-(piperazin-1-yl)benzaldehyde
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Overview
Description
3-Methyl-4-(piperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H16N2O It is a derivative of benzaldehyde, featuring a piperazine ring substituted at the para position and a methyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(piperazin-1-yl)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with piperazine under controlled conditions. One common method includes:
Starting Materials: 3-methylbenzaldehyde and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(piperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 3-Methyl-4-(piperazin-1-yl)benzoic acid.
Reduction: 3-Methyl-4-(piperazin-1-yl)benzyl alcohol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-Methyl-4-(piperazin-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(piperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine ring is known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)benzaldehyde: Lacks the methyl group at the meta position.
3-Methylbenzaldehyde: Lacks the piperazine ring.
4-(4-Methylpiperazin-1-yl)benzaldehyde: Features a methyl group on the piperazine ring instead of the benzaldehyde ring.
Uniqueness
3-Methyl-4-(piperazin-1-yl)benzaldehyde is unique due to the presence of both the piperazine ring and the methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-methyl-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-8-11(9-15)2-3-12(10)14-6-4-13-5-7-14/h2-3,8-9,13H,4-7H2,1H3 |
InChI Key |
KQPTUAPPIOCLAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2CCNCC2 |
Origin of Product |
United States |
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